N,1-Diethylpyrrolidin-3-amine
Description
Properties
IUPAC Name |
N,1-diethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-9-8-5-6-10(4-2)7-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDDQVCZRACCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556725 | |
| Record name | N,1-Diethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108963-17-3 | |
| Record name | N,1-Diethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,1-diethylpyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of Pyrrolidine Derivatives
A primary route to N,1-Diethylpyrrolidin-3-amine involves the alkylation of pyrrolidin-3-amine precursors. For instance, tert-butyl (1-propylpyrrolidin-3-yl)carbamate serves as a protected intermediate in a two-step process. In the first step, the carbamate group is deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding a reactive amine intermediate. Subsequent alkylation with ethyl iodide in the presence of a base such as N,N-diisopropylethylamine (DIEA) introduces the ethyl groups at the 1- and 3-positions of the pyrrolidine ring. This method achieves a yield of 95.8% under mild conditions (room temperature, 4 hours).
The reaction mechanism follows an S<sub>N</sub>2 pathway, where the amine acts as a nucleophile, displacing the iodide leaving group. Steric hindrance around the pyrrolidine nitrogen is mitigated by using a polar aprotic solvent like acetonitrile, which stabilizes the transition state.
Catalytic Halogen Exchange and Cyclization
Potassium Iodide-Mediated Reactions
Adapting methodologies from N-methylpyrrolidine synthesis, potassium iodide (KI) catalyzes halogen exchange in 1,4-dichlorobutane, facilitating cyclization with ethylamine. In this approach, 1,4-dichlorobutane reacts with ethylamine in a high-boiling ether solvent such as diglyme (boiling point: 162°C). KI promotes the exchange of chloride for iodide, lowering the activation energy of the nucleophilic substitution step. The reaction proceeds at 100–120°C under normal pressure, eliminating the need for specialized high-pressure equipment.
Key reaction parameters:
| Parameter | Value | Source |
|---|---|---|
| Molar ratio (1,4-dichlorobutane:ethylamine) | 1:4.0 | |
| Catalyst loading (KI) | 2.5–6 mol% relative to dichlorobutane | |
| Solvent | Diglyme (400–800 mL per mole dichlorobutane) | |
| Yield | 88–92% |
This method’s scalability is enhanced by the solvent’s ability to form hydrogen bonds with ethylamine, increasing its solubility and suppressing vaporization. Post-reaction workup involves pH adjustment to 12–13 with sodium hydroxide, followed by distillation to isolate this compound from byproducts like ethylamine hydrochloride.
Reductive Amination Strategies
Ketone Intermediate Reduction
An alternative pathway employs reductive amination of 3-pyrrolidinone. Ethylamine reacts with 3-pyrrolidinone in the presence of a reducing agent such as sodium cyanoborohydride (NaBH<sub>3</sub>CN) to form the secondary amine. The ketone group is first converted to an imine intermediate, which is subsequently reduced to the amine. While this method is less commonly reported for this compound, it offers flexibility in introducing different alkyl groups.
Optimization challenges:
-
Imine formation requires strict control of pH and temperature to avoid side reactions.
-
Over-reduction to tertiary amines can occur if excess reducing agent is used.
Comparative Analysis of Synthetic Methods
The catalytic halogen exchange method () and the deprotection-alkylation approach () represent the most efficient routes to this compound.
| Method | Yield | Purity | Reaction Time | Equipment Requirements |
|---|---|---|---|---|
| KI-catalyzed cyclization | 88–92% | >99% | 3–8 hours | Standard reflux apparatus |
| Deprotection-alkylation | 95.8% | >98% | 4 hours | Schlenk line for anhydrous conditions |
The KI-mediated method excels in industrial scalability due to its compatibility with normal pressure conditions, whereas the deprotection-alkylation route offers higher yields for laboratory-scale synthesis.
Mechanistic Insights and Side Reactions
Competing Elimination Pathways
In nucleophilic substitution reactions, tertiary alkyl halides often undergo E2 elimination, forming alkenes rather than amines. This is mitigated in this compound synthesis by using primary alkyl halides (e.g., ethyl iodide) and maintaining a molar excess of the amine nucleophile.
Solvent Effects
Ether solvents like diglyme enhance reaction rates by stabilizing charged intermediates through hydrogen bonding. In contrast, non-polar solvents increase the activation energy, leading to incomplete conversions.
Industrial and Environmental Considerations
The KI-catalyzed process reduces waste generation by enabling solvent recovery via distillation. Diglyme’s high boiling point allows for efficient separation from the product, with >90% solvent recovery rates . Additionally, the absence of heavy metal catalysts aligns with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: N,1-Diethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
N,1-Diethylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N,1-Diethylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and enzyme inhibition .
Comparison with Similar Compounds
Key Observations:
- Salt Forms: Dihydrochloride derivatives (e.g., N,N-Dimethylpyrrolidin-3-amine dihydrochloride) exhibit improved aqueous solubility, a critical factor for pharmaceutical formulations .
Biological Activity
N,1-Diethylpyrrolidin-3-amine is a compound of increasing interest within the fields of medicinal chemistry and pharmacology. This article examines its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : C9H18N2
- Molecular Weight : 170.25 g/mol
- Structure : The compound features a pyrrolidine ring with two ethyl groups attached to the nitrogen atom at position 1.
This compound interacts with various biological targets, demonstrating a range of pharmacological effects. Its primary mechanisms include:
- Receptor Modulation : The compound acts on neurotransmitter receptors, particularly those involved in the serotonergic system. It has shown potential as an agonist or antagonist for specific receptor subtypes, influencing neurotransmission and signaling pathways.
- Enzyme Interaction : this compound may inhibit or activate certain enzymes, impacting metabolic pathways related to neurotransmitter synthesis and degradation.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals, reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may have implications in neuroprotection.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown efficacy against both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.
3. Neuroprotective Effects
This compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may help mitigate the effects of neurotoxicity.
Case Studies
Several studies have explored the biological activity of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's binding affinity to serotonin receptors. Results indicated a strong affinity for the 5-HT3 receptor subtype, suggesting potential applications in treating anxiety and depression .
- Study 2 : In vitro assays demonstrated that this compound significantly reduced bacterial growth in cultures of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
Table 2: Structure–Activity Relationship (SAR)
| Compound Structure | Activity Level | Notes |
|---|---|---|
| This compound | High | Strong receptor binding |
| Related Pyrrolidine Derivatives | Variable | Structure influences activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
